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Compound of Interest

Compound Name: 2,3,4-Trimethoxybenzaldehyde

Cat. No.: B7760830

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2,3,4-
Trimethoxybenzaldehyde, a key intermediate in various synthetic pathways. This document
details its characteristic spectroscopic signatures, including Nuclear Magnetic Resonance
(NMR), Infrared (IR), and Mass Spectrometry (MS) data, to aid in its identification,
characterization, and utilization in research and development.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for 2,3,4-
Trimethoxybenzaldehyde.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: *H NMR Spectroscopic Data for 2,3,4-Trimethoxybenzaldehyde
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Chemical Shift Lo . .
Multiplicity Integration Assignment Solvent
(3) ppm
10.32 Singlet 1H Aldehyde (-CHO) CDCIs
7.55 Doublet 1H Aromatic (H-6) CDClIs
6.80 Doublet 1H Aromatic (H-5) CDCls
) Methoxy (-OCHs
4.08 Singlet 3H CDClIs
at C-4)
) Methoxy (-OCHs
3.92 Singlet 3H CDCls
at C-2)
) Methoxy (-OCHs
3.89 Singlet 3H CDCls

at C-3)

Note: Assignments are based on typical chemical shifts for substituted benzaldehydes. Data
has been compiled from various sources. A spectrum recorded in DMSO-d6 is also available.[1]

Table 2: 3C NMR Spectroscopic Data for 2,3,4-Trimethoxybenzaldehyde

© 2025 BenchChem. All rights reserved. 2/8 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC9780788/
https://www.benchchem.com/product/b7760830?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b7760830?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory
Check Availability & Pricing

Chemical Shift (6) ppm

Assignment

189.0 Aldehyde Carbonyl (C=0)
161.4 Aromatic Carbon (C-4)

158.5 Aromatic Carbon (C-2)

142.6 Aromatic Carbon (C-3)

125.7 Aromatic Carbon (C-1)

120.7 Aromatic Carbon (C-6)

107.8 Aromatic Carbon (C-5)

62.1 Methoxy Carbon (-OCHs at C-4)
61.6 Methoxy Carbon (-OCHs at C-2)
56.1 Methoxy Carbon (-OCHs at C-3)

Note: Data sourced from publicly available spectral databases.[2]

Infrared (IR) Spectroscopy

Table 3: Characteristic IR Absorption Bands for 2,3,4-Trimethoxybenzaldehyde

Wavenumber (cm~—?) Intensity Assignment
~2940, 2840 Medium C-H Stretch (Aliphatic)
~2740 Medium C-H Stretch (Aldehyde)
C=0 Stretch (Aromatic
~1680 Strong, Sharp
Aldehyde)
~1580, 1470 Medium-Strong C=C Stretch (Aromatic Ring)
~1280, 1100 Strong C-0O Stretch (Aryl Ether)

Note: Data corresponds to analysis via FTIR, with the sample prepared as a neat capillary cell.

[2]
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Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data for 2,3,4-Trimethoxybenzaldehyde

Relative Intensity

m/z Assignment Method
(%)

196 99.99 [M]* (Molecular lon) GC-MS (El)

181 37.12 [M-CHs]* GC-MS (EI)
[M-CHs-H20]* or [M-

163 32.98 GC-MS (El)
H-CH20]*

150 18.37 GC-MS (El)

179 17.87 [M-OH]* GC-MS (EI)

Note: The molecular weight of 2,3,4-Trimethoxybenzaldehyde is 196.20 g/mol .[2][3]
Fragmentation pattern is characteristic of electron ionization.[2][3]

Experimental Protocols

The following sections provide generalized methodologies for the acquisition of the
spectroscopic data presented.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the carbon-hydrogen framework of 2,3,4-Trimethoxybenzaldehyde
through high-resolution *H and 3C NMR spectra.

Methodology:

o Sample Preparation: An accurately weighed sample of 2,3,4-Trimethoxybenzaldehyde (5-
10 mg for *H NMR, 20-50 mg for 13C NMR) is dissolved in approximately 0.6-0.7 mL of a
deuterated solvent (e.g., Chloroform-d, CDCIs) in a clean, dry vial.

o Transfer to NMR Tube: The solution is transferred to a 5 mm NMR tube, ensuring the liquid
column height is between 4 and 5 cm.
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e Instrument Setup: The NMR tube is placed in a spinner and inserted into the NMR
spectrometer.

o Data Acquisition:

The instrument's magnetic field is locked onto the deuterium signal of the solvent.

o

o The magnetic field is shimmed to achieve homogeneity.

o The probe is tuned to the appropriate frequency for the nucleus being observed (*H or
13C),

o Data is acquired using a standard pulse sequence. Tetramethylsilane (TMS) is typically
used as an internal standard for chemical shift referencing (& = 0.00 ppm).

o Data Processing: The resulting Free Induction Decay (FID) is Fourier transformed, phase-
corrected, and baseline-corrected to obtain the final spectrum.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in 2,3,4-Trimethoxybenzaldehyde by
measuring the absorption of infrared radiation.

Methodology (Attenuated Total Reflectance - ATR):

o Sample Preparation: A small amount of solid 2,3,4-Trimethoxybenzaldehyde powder is
placed directly onto the ATR crystal.

e Instrument Setup: The ATR accessory is secured in the sample compartment of the FTIR
spectrometer.

o Data Acquisition:
o A background spectrum of the clean, empty ATR crystal is recorded.

o Pressure is applied to the sample to ensure good contact with the crystal.
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o The sample spectrum is then recorded. The instrument software automatically subtracts
the background spectrum from the sample spectrum to produce the final absorbance or
transmittance spectrum.

Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of 2,3,4-
Trimethoxybenzaldehyde.

Methodology (Gas Chromatography-Mass Spectrometry - GC-MS with Electron lonization - El):

o Sample Preparation: A dilute solution of 2,3,4-Trimethoxybenzaldehyde is prepared in a
volatile organic solvent (e.g., dichloromethane or ethyl acetate).

« Injection: A small volume (typically 1 uL) of the sample solution is injected into the GC inlet,
where it is vaporized.

o Chromatographic Separation: The vaporized sample is carried by an inert gas (e.g., helium)
through a capillary column. The components of the sample are separated based on their
boiling points and interactions with the column's stationary phase.

« |onization: As the separated components elute from the GC column, they enter the mass
spectrometer's ion source. In the El source, molecules are bombarded with a high-energy
electron beam (typically 70 eV), causing them to ionize and fragment.

e Mass Analysis: The resulting ions (molecular ion and fragment ions) are accelerated and
separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a
quadrupole).

o Detection: A detector records the abundance of ions at each m/z value, generating a mass
spectrum.

Visualizations
Logical Workflow for Spectroscopic Analysis
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Caption: Logical workflow for the spectroscopic analysis of 2,3,4-Trimethoxybenzaldehyde.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b7760830#spectroscopic-data-for-2-3-4-
trimethoxybenzaldehyde]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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